molecular formula C9H12N2O2 B3039407 2-Nitro-4-propylaniline CAS No. 103796-01-6

2-Nitro-4-propylaniline

Cat. No.: B3039407
CAS No.: 103796-01-6
M. Wt: 180.2 g/mol
InChI Key: UACSJWZBISFLIW-UHFFFAOYSA-N
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Description

2-Nitro-4-propylaniline is an organic compound with the chemical formula C9H12N2O2. It is a derivative of aniline, characterized by the presence of a nitro group (-NO2) and a propyl group (-C3H7) attached to the benzene ring. This compound is primarily used in the production of dyes and other chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-4-propylaniline typically involves a multi-step process:

    Friedel-Crafts Acylation:

    Nitration: The nitration of the benzene ring to introduce the nitro group.

Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. These methods may include the use of catalysts and specific reaction conditions to increase yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Nitro-4-propylaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group directs incoming substituents to the meta position.

Common Reagents and Conditions:

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron filings with hydrochloric acid.

    Substitution: Typical conditions involve the use of strong acids like sulfuric acid for nitration reactions.

Major Products:

    Reduction: The major product is 2-amino-4-propylaniline.

    Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.

Scientific Research Applications

2-Nitro-4-propylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Nitro-4-propylaniline involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. These interactions can lead to various biological effects, including mutagenicity and potential carcinogenicity .

Comparison with Similar Compounds

    2-Nitroaniline: Similar in structure but lacks the propyl group.

    4-Nitroaniline: Similar in structure but lacks the propyl group.

    2-Propylaniline: Similar in structure but lacks the nitro group.

Uniqueness: 2-Nitro-4-propylaniline is unique due to the presence of both the nitro and propyl groups, which confer distinct chemical and physical properties. These properties make it particularly useful in the synthesis of specialized dyes and pigments.

Properties

IUPAC Name

2-nitro-4-propylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-3-7-4-5-8(10)9(6-7)11(12)13/h4-6H,2-3,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACSJWZBISFLIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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